Lipophilicity Advantage Over Common Alkylindole Congeners
2-Isopropyl-3-methyl-1H-indole (IUPAC: 3-methyl-2-propan-2-yl-1H-indole) exhibits a computed logP of 3.60 , which is markedly higher than the logP values of its closest commercially available analogs: 2,3-dimethyl-1H-indole (logP = 2.78) [1] and 3-methylindole (logP = 2.48–2.60) [2]. The regioisomer 3-isopropyl-2-methyl-1H-indole has an identical logP (3.60) , indicating that the difference arises from the presence of the isopropyl group rather than its position, but the target compound uniquely positions the bulkier isopropyl at C2, leaving C3-methyl free for further functionalization. The 0.54–1.12 logP advantage corresponds to a 3.5–13-fold higher octanol-water partition coefficient, which is critical for membrane permeation and CNS target engagement.
| Evidence Dimension | Computed octanol-water partition coefficient (logP / XlogP) |
|---|---|
| Target Compound Data | logP = 3.60 |
| Comparator Or Baseline | 2,3-Dimethyl-1H-indole: logP = 2.78; 3-Methylindole: logP = 2.48–2.60; 3-Isopropyl-2-methyl-1H-indole: logP = 3.60 |
| Quantified Difference | ΔlogP = +0.54 to +1.12 vs. 2,3-dimethylindole and skatole; ΔlogP = 0 vs. regioisomer (but different substitution topology) |
| Conditions | Computed logP values from multiple databases (Chemsrc, Molbase, Plantaedb); standard octanol-water partition model |
Why This Matters
Higher lipophilicity predicts superior passive membrane permeability and CNS penetration potential, making 2-isopropyl-3-methyl-1H-indole a preferred scaffold over 2,3-dimethylindole for programs targeting intracellular or CNS receptors.
- [1] Molbase. 2,3-Dimethylindole. LogP = 2.78470. https://mip.molbase.cn (accessed 2026-05-06). View Source
- [2] Plantaedb. 3-Methylindole. XlogP = 2.60. https://plantaedb.com (accessed 2026-05-06). View Source
